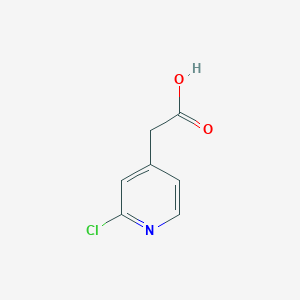

2-(2-Chloropyridin-4-YL)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloropyridin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-6-3-5(1-2-9-6)4-7(10)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVCSTSAZFQBPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646842 | |

| Record name | (2-Chloropyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887580-55-4 | |

| Record name | (2-Chloropyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 887580-55-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(2-Chloropyridin-4-YL)acetic acid (CAS No. 887580-55-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloropyridin-4-YL)acetic acid, with the Chemical Abstracts Service (CAS) number 887580-55-4, is a heterocyclic carboxylic acid derivative.[1][2] Its structure, featuring a chlorinated pyridine ring linked to an acetic acid moiety, makes it a valuable building block in medicinal chemistry and drug discovery. The presence of the reactive chlorine atom and the carboxylic acid group allows for a variety of chemical modifications, enabling the synthesis of a diverse range of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential, though currently underexplored, applications in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 887580-55-4 | [1][2] |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 140-145 °C | |

| Boiling Point (Predicted) | 338.8 ± 27.0 °C | |

| Density (Predicted) | 1.405 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.66 ± 0.10 | |

| SMILES | O=C(O)CC1=CC=NC(Cl)=C1 | |

| InChI Key | Not Available |

Synthesis

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process: the conversion of 2-chloro-4-methylpyridine to 2-(2-chloropyridin-4-yl)acetonitrile, followed by the hydrolysis of the nitrile to the desired carboxylic acid.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous reactions and should be considered a starting point for experimental work. Optimization of reaction conditions may be necessary.

Step 1: Synthesis of 2-(2-chloropyridin-4-yl)acetonitrile

-

Radical Bromination: To a solution of 2-chloro-4-methylpyridine in a suitable solvent (e.g., carbon tetrachloride), add a radical initiator such as N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(bromomethyl)-2-chloropyridine. This intermediate is often used directly in the next step without further purification.

-

Cyanation: Dissolve the crude 4-(bromomethyl)-2-chloropyridine in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Add a cyanide source, such as sodium cyanide or potassium cyanide, to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

-

Quench the reaction by pouring it into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(2-chloropyridin-4-yl)acetonitrile.

Step 2: Hydrolysis of 2-(2-chloropyridin-4-yl)acetonitrile to this compound

-

Acid Hydrolysis: Dissolve the 2-(2-chloropyridin-4-yl)acetonitrile in a mixture of a strong mineral acid (e.g., concentrated hydrochloric acid or sulfuric acid) and water.

-

Heat the reaction mixture to reflux for several hours until the nitrile is fully hydrolyzed, which can be monitored by the disappearance of the starting material on TLC.

-

Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

-

If precipitation occurs, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product remains in solution, neutralize the excess acid carefully with a base (e.g., sodium hydroxide solution) until the isoelectric point of the amino acid is reached, causing it to precipitate.

-

Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

While specific biological activities or drug development applications for this compound have not been detailed in the available literature, its structural motifs are present in a variety of biologically active molecules. Pyridine derivatives are a well-established class of compounds in medicinal chemistry, with applications as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[4] The chloropyridine moiety can serve as a key pharmacophore or as a reactive handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.

The acetic acid side chain provides a carboxylic acid functional group, which is a common feature in many drugs, often involved in binding to biological targets through hydrogen bonding or ionic interactions. It also serves as a convenient point for derivatization to form esters, amides, and other functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Given the prevalence of the chloropyridine scaffold in medicinal chemistry, it is plausible that derivatives of this compound could be investigated as potential inhibitors of various enzymes or as ligands for receptors implicated in disease. For instance, some chloropyridine derivatives have been explored as potential kinase inhibitors.[5]

Signaling Pathways and Mechanism of Action

Currently, there is no published information directly linking this compound to the modulation of any specific signaling pathways or detailing its mechanism of action. Research in this area would be a novel and potentially fruitful avenue for future investigation.

Hypothetically, derivatives of this compound could be designed to target specific components of signaling pathways known to be dysregulated in various diseases. For example, by modifying the core structure, it might be possible to develop inhibitors of protein kinases, which are key regulators of cellular signaling and are often implicated in cancer and inflammatory diseases.

Caption: Logical relationship for potential drug discovery using the title compound.

Conclusion

This compound (CAS No. 887580-55-4) is a chemical compound with significant potential as a building block in the synthesis of novel therapeutic agents. While its direct biological activities and applications are yet to be thoroughly explored, its structural features suggest that its derivatives could be of interest in various areas of drug discovery. This technical guide has provided the available physicochemical data, a detailed hypothetical synthetic protocol, and a perspective on its potential utility. Further research is warranted to fully elucidate the biological profile of this compound and its derivatives and to explore their potential as modulators of key signaling pathways involved in human diseases.

References

- 1. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 2. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]

- 3. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-(2-Chloropyridin-4-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and plausible synthetic route of 2-(2-Chloropyridin-4-YL)acetic acid. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific isomer, this document leverages available data from chemical suppliers, along with predicted spectroscopic characteristics and established synthetic methodologies for structurally related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar pyridine derivatives in fields such as medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is a pyridine derivative characterized by a chlorine atom at the 2-position and an acetic acid group at the 4-position of the pyridine ring. The presence of the electronegative chlorine atom and the carboxylic acid functional group makes it a potentially valuable building block in organic synthesis.

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Chloro-4-pyridineacetic acid | |

| CAS Number | 887580-55-4 | [1] |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 140-145 °C | |

| SMILES | OC(=O)Cc1ccnc(Cl)c1 | |

| InChI Key | TWVCSTSAZFQBPJ-UHFFFAOYSA-N |

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely published, the following tables summarize the predicted spectroscopic data. These predictions are based on the analysis of structurally similar compounds, such as 2-(2,6-dichloropyridin-4-yl)acetic acid, and general principles of spectroscopy.[2]

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | Pyridine H-6 |

| ~7.3 | d | 1H | Pyridine H-5 |

| ~7.2 | s | 1H | Pyridine H-3 |

| ~3.7 | s | 2H | -CH₂- |

| ~11.0 (broad) | s | 1H | -COOH |

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (acid) |

| ~151 | Pyridine C-2 |

| ~150 | Pyridine C-6 |

| ~148 | Pyridine C-4 |

| ~122 | Pyridine C-5 |

| ~121 | Pyridine C-3 |

| ~40 | -CH₂- |

Table 4: Predicted Key IR Absorptions (KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1590, ~1550 | Medium-Strong | C=C/C=N stretch (pyridine ring) |

| ~800 | Strong | C-Cl stretch |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 171/173 | [M]⁺ molecular ion peak with characteristic isotopic pattern for one chlorine atom |

| 126/128 | [M-COOH]⁺ fragment resulting from the loss of the carboxylic acid group |

Experimental Protocols

The following are general protocols for the synthesis and spectroscopic analysis of this compound. The synthesis protocol is a plausible route adapted from methodologies for similar compounds.

Plausible Synthesis Protocol

A plausible synthetic route to this compound can be envisioned starting from 2-chloro-4-methylpyridine. This multi-step synthesis would involve the introduction of a precursor to the acetic acid moiety, followed by hydrolysis.

Step 1: Radical Bromination of 2-chloro-4-methylpyridine

-

To a solution of 2-chloro-4-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator like benzoyl peroxide (0.05 eq).

-

Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-4-(bromomethyl)pyridine.

Step 2: Cyanation of 2-chloro-4-(bromomethyl)pyridine

-

Dissolve the crude 2-chloro-4-(bromomethyl)pyridine (1.0 eq) in a polar aprotic solvent like DMSO or DMF.

-

Add sodium cyanide (1.2 eq) portion-wise, ensuring the temperature does not exceed 30 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 2-(2-chloropyridin-4-yl)acetonitrile.

Step 3: Hydrolysis of 2-(2-chloropyridin-4-yl)acetonitrile

-

To the crude 2-(2-chloropyridin-4-yl)acetonitrile, add a mixture of concentrated hydrochloric acid and water (e.g., 6M HCl).

-

Heat the mixture to reflux and stir for 6-8 hours, monitoring the disappearance of the nitrile by IR spectroscopy or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Adjust the pH to be slightly acidic (pH 3-4) with a base like sodium hydroxide solution to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

Report chemical shifts in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]

Infrared (IR) Spectroscopy

-

Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.

-

Record the spectrum over the range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (MS)

-

Acquire mass spectral data on a mass spectrometer using Electron Ionization (EI).

-

Introduce the sample into the ion source.

-

Analyze the resulting fragments and record the mass-to-charge ratio (m/z) to determine the molecular weight and fragmentation pattern.[2]

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: Plausible synthetic pathway for this compound.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

References

An In-depth Technical Guide to 2-(2-Chloropyridin-4-YL)acetic acid: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(2-Chloropyridin-4-YL)acetic acid (CAS No: 887580-55-4). Due to the limited availability of detailed experimental data for this specific compound in peer-reviewed literature, this document also includes extrapolated data from its close structural analog, 2-(2,6-dichloropyridin-4-yl)acetic acid, to provide a more complete profile for research and development purposes. This guide covers key physicochemical parameters, proposed experimental protocols for synthesis and analysis, and predicted spectral data. The information is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and organic synthesis.

Introduction

This compound is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Its structure, featuring a carboxylic acid moiety and a chlorinated pyridine ring, presents multiple opportunities for chemical modification, making it a potentially valuable building block for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs). This guide aims to consolidate the available data on its properties and provide practical, albeit sometimes inferred, experimental guidance.

Physicochemical Properties

The known and predicted physicochemical properties of this compound are summarized in the tables below. Where experimental data for the target compound is unavailable, predicted values or data from the analog 2-(2,6-dichloropyridin-4-yl)acetic acid are provided for reference and are clearly noted.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 887580-55-4 | [1][2] |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 140-145 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) (Predicted) | [3] |

| pKa | Estimated to be in the acidic range due to the carboxylic acid moiety (Predicted) | [3] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| SMILES | OC(=O)Cc1ccnc(Cl)c1 | [1] |

| InChI | 1S/C7H6ClNO2/c8-6-3-5(1-2-9-6)4-7(10)11/h1-3H,4H2,(H,10,11) | [1] |

| InChIKey | TWVCSTSAZFQBPJ-UHFFFAOYSA-N | [1] |

Experimental Protocols

Proposed Synthesis Workflow

A plausible synthetic route to this compound could involve a multi-step process starting from a suitable pyridine precursor. The general workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

3.1.1. Step 1: Oxidation of 2-Chloro-4-methylpyridine

-

Materials: 2-chloro-4-methylpyridine, potassium permanganate (KMnO₄), water, sulfuric acid, sodium bisulfite, diethyl ether.

-

Procedure: Dissolve 2-chloro-4-methylpyridine in water. Slowly add a solution of potassium permanganate in water while maintaining the temperature. The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). After completion, the mixture is cooled, and the excess KMnO₄ is quenched with sodium bisulfite. The mixture is then acidified with sulfuric acid, and the precipitated product, 2-chloropyridine-4-carboxylic acid, is filtered, washed with cold water, and dried.

3.1.2. Step 2: Homologation to this compound

-

Materials: 2-chloropyridine-4-carboxylic acid, thionyl chloride (SOCl₂), diazomethane (CH₂N₂) or trimethylsilyldiazomethane, silver benzoate, water, diethyl ether.

-

Procedure (Arndt-Eistert homologation): Convert the carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride. The crude acid chloride is then reacted with diazomethane to form a diazoketone intermediate. The diazoketone is subsequently treated with a catalyst, such as silver benzoate, in the presence of water to yield this compound. The final product can be purified by recrystallization.

Spectroscopic Analysis Workflow

The structural confirmation of the synthesized compound would follow a standard analytical workflow.

Caption: Standard workflow for spectroscopic analysis of a synthesized compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

A sample of the compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

3.2.2. Infrared (IR) Spectroscopy

-

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

-

Mass spectral data would be acquired on a mass spectrometer, likely using Electrospray Ionization (ESI) due to the carboxylic acid functionality. The sample would be introduced into the ion source, and the mass-to-charge ratio (m/z) of the molecular ion and any fragments would be recorded to confirm the molecular weight.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on computational models and comparison with its dichlorinated analog.[4] These predictions are intended to aid in the identification and characterization of the compound.

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | Pyridine H-6 |

| ~7.3 | d | 1H | Pyridine H-5 |

| ~7.2 | s | 1H | Pyridine H-3 |

| ~3.7 | s | 2H | -CH₂- |

| ~11.0 (broad) | s | 1H | -COOH |

Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (acid) |

| ~152 | Pyridine C-2 |

| ~150 | Pyridine C-6 |

| ~148 | Pyridine C-4 |

| ~124 | Pyridine C-5 |

| ~122 | Pyridine C-3 |

| ~40 | -CH₂- |

Table 5: Predicted Key IR Absorptions (KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1600, ~1550 | Medium-Strong | C=C/C=N stretch (pyridine ring) |

| ~1420 | Medium | C-O-H bend |

| ~1250 | Medium | C-O stretch |

| ~800 | Strong | C-Cl stretch |

Table 6: Predicted Mass Spectrometry Data (ESI)

| m/z | Assignment |

| 172.0160 | [M+H]⁺ (for C₇H₇ClNO₂⁺) |

| 170.0014 | [M-H]⁻ (for C₇H₅ClNO₂⁻) |

Biological Activity

There is currently no publicly available information on the specific biological activities or signaling pathway interactions of this compound. However, the structural motifs present in the molecule, namely the chloropyridine and carboxylic acid groups, are found in various biologically active compounds. For instance, some chloropyridine derivatives exhibit antimicrobial and anticancer properties. Further research is required to elucidate any potential biological effects of the title compound.

Conclusion

This compound is a chemical entity with potential for further exploration in synthetic and medicinal chemistry. This guide has compiled the available physicochemical data and provided a framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. It is important to note that much of the detailed experimental data for this specific molecule is lacking in the public domain, and therefore, the information provided, particularly regarding experimental protocols and spectral predictions, should be used as a guideline for further laboratory investigation. Researchers are encouraged to perform their own experimental validation.

References

Synthesis Pathways for 2-(2-Chloropyridin-4-yl)acetic Acid: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of plausible synthetic pathways for 2-(2-chloropyridin-4-yl)acetic acid, a key intermediate in pharmaceutical and agrochemical research. While direct, well-documented methods for this specific molecule are limited in published literature, this guide outlines the most effective strategies based on established chemical principles and analogous transformations for related pyridine derivatives.[1] Each pathway is presented with a detailed experimental protocol, a summary of quantitative data, and a workflow diagram.

Pathway 1: Cyanomethylation and Hydrolysis of 2-Chloro-4-methylpyridine

This is a robust and commonly employed multi-step pathway that builds the acetic acid side chain onto a readily available pyridine precursor. The synthesis proceeds via the halogenation of the methyl group, followed by nucleophilic substitution with a cyanide salt, and subsequent hydrolysis of the resulting nitrile.

Experimental Protocol

Step 1: Radical Chlorination of 2-Chloro-4-methylpyridine

-

To a solution of 2-chloro-4-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichlorobenzene, add N-chlorosuccinimide (NCS) (1.0-1.2 eq).

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-4-(chloromethyl)pyridine, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(2-Chloropyridin-4-yl)acetonitrile

-

Dissolve the crude 2-chloro-4-(chloromethyl)pyridine (1.0 eq) in a polar aprotic solvent like DMSO or DMF.

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) portion-wise, ensuring the temperature does not exceed 30°C.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into ice water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-(2-chloropyridin-4-yl)acetonitrile.

Step 3: Acid-Catalyzed Hydrolysis to this compound

-

Dissolve 2-(2-chloropyridin-4-yl)acetonitrile (1.0 eq) in a mixture of a mineral acid (e.g., concentrated hydrochloric acid or sulfuric acid) and water.[2]

-

Heat the solution to reflux (typically 100-110°C) and stir for several hours until the reaction is complete, as monitored by the disappearance of the nitrile peak in the IR spectrum or by LC-MS.[2]

-

Cool the reaction mixture to room temperature.

-

Adjust the pH to be neutral or slightly acidic with a base (e.g., sodium hydroxide solution) to remove any unreacted starting material by extraction with an organic solvent.[2]

-

Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid product.[2]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.[2]

Data Presentation

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |

| 1. Chlorination | 2-Chloro-4-methylpyridine, NCS, BPO | CCl₄ | 77 (Reflux) | 4 - 8 | 70 - 85 |

| 2. Cyanation | 2-Chloro-4-(chloromethyl)pyridine, NaCN | DMSO | 20 - 25 | 12 - 24 | 80 - 95 |

| 3. Hydrolysis | 2-(2-Chloropyridin-4-yl)acetonitrile, HCl | Water | 100 (Reflux) | 4 - 12 | 85 - 98 |

Workflow Diagram

Caption: Workflow for the synthesis via cyanomethylation and hydrolysis.

Pathway 2: Arndt-Eistert Homologation

The Arndt-Eistert reaction is a classic method for the one-carbon homologation of a carboxylic acid.[3][4] This pathway converts 2-chloropyridine-4-carboxylic acid into the target acetic acid derivative through a diazoketone intermediate and subsequent Wolff rearrangement.[5][6]

Experimental Protocol

Step 1: Formation of 2-Chloropyridine-4-carbonyl chloride

-

To a flask containing 2-chloropyridine-4-carboxylic acid (1.0 eq), add thionyl chloride (SOCl₂) (2.0-3.0 eq) or oxalyl chloride (1.5 eq) with a catalytic amount of DMF.[5]

-

Heat the mixture to reflux (approx. 75°C for SOCl₂) for 1-2 hours.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting acid chloride is typically used immediately in the next step.

Step 2: Synthesis of the α-Diazoketone

-

Caution: Diazomethane is toxic and highly explosive. This procedure should only be performed by trained personnel in a specialized fume hood with a blast shield. Safer alternatives like (trimethylsilyl)diazomethane are recommended.[4][7]

-

Dissolve the crude 2-chloropyridine-4-carbonyl chloride from the previous step in a dry, inert solvent like diethyl ether or THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an ethereal solution of diazomethane (CH₂N₂) (approx. 2.2 eq) with gentle stirring until the yellow color of diazomethane persists.[4]

-

Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature for an additional 2-3 hours.

-

Carefully quench any excess diazomethane by adding a few drops of acetic acid.

-

The solvent can be removed under reduced pressure to yield the crude α-diazoketone, which is often carried forward without purification.

Step 3: Wolff Rearrangement and Hydrolysis

-

Dissolve the crude α-diazoketone in a suitable solvent mixture, such as 1,4-dioxane and water.

-

Add a catalyst, typically silver(I) oxide (Ag₂O) or silver benzoate (0.05-0.1 eq), to the solution.[4][5]

-

Heat the mixture gently (50-70°C) with stirring. Vigorous evolution of nitrogen gas will be observed.

-

Continue heating for 1-3 hours after gas evolution ceases to ensure the complete rearrangement of the ketene intermediate and its reaction with water.

-

Cool the reaction mixture and filter through a pad of celite to remove the silver catalyst.

-

Acidify the filtrate and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the residue by recrystallization or column chromatography to yield this compound.

Data Presentation

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |

| 1. Acid Chloride | 2-Chloropyridine-4-carboxylic acid, SOCl₂ | Neat | 75 (Reflux) | 1 - 2 | >95 (crude) |

| 2. Diazoketone | Acid chloride, Diazomethane | Diethyl Ether | 0 to 25 | 3 - 4 | 80 - 90 |

| 3. Rearrangement | α-Diazoketone, Ag₂O, H₂O | 1,4-Dioxane | 50 - 70 | 2 - 4 | 70 - 85 |

Workflow Diagram

Caption: Workflow for the Arndt-Eistert synthesis pathway.

Pathway 3: Willgerodt-Kindler Reaction

This pathway is an effective method for converting an aryl alkyl ketone into a carboxylic acid with the same number of carbon atoms.[8] It begins with 2-chloro-4-acetylpyridine and proceeds through a thioamide intermediate, which is subsequently hydrolyzed. The Kindler modification, using an amine and elemental sulfur, is generally more convenient than the original Willgerodt conditions.[9][10]

Experimental Protocol

Step 1: Synthesis of the Thioamide Intermediate

-

In a reaction vessel, combine 2-chloro-4-acetylpyridine (1.0 eq), elemental sulfur (S₈) (2.0-3.0 eq), and an amine, typically morpholine (3.0-5.0 eq).[10]

-

Heat the mixture to reflux (approx. 130-140°C) for several hours (6-18 hours). The reaction can also be performed efficiently using microwave-assisted heating, which can significantly reduce reaction times.

-

Monitor the reaction by TLC until the starting ketone is consumed.

-

Cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, dissolve the mixture in an organic solvent and wash with dilute acid to remove excess morpholine, followed by water and brine.

-

Dry the organic layer and concentrate under reduced pressure. The crude thioamide can be purified by recrystallization or used directly in the next step.

Step 2: Hydrolysis of the Thioamide

-

Suspend or dissolve the crude thioamide in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux for 8-24 hours. The hydrolysis of thioamides can be slow and should be monitored by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and remove the alcohol under reduced pressure.

-

Dilute the residue with water and wash with an organic solvent to remove any non-acidic impurities.

-

Acidify the aqueous layer with concentrated HCl to precipitate the final product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Data Presentation

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |

| 1. Thioamidation | 2-Chloro-4-acetylpyridine, S₈, Morpholine | Morpholine (neat) | 130 (Reflux) | 6 - 18 | 75 - 90 |

| 2. Hydrolysis | Thioamide Intermediate, NaOH (aq) | Ethanol/Water | 80 (Reflux) | 8 - 24 | 70 - 85 |

Workflow Diagram

Caption: Workflow for the Willgerodt-Kindler synthesis pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 9. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

The Multifaceted Biological Activities of 2-Chloropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-chloropyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the core biological activities of 2-chloropyridine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development endeavors.

Anticancer Activity

Derivatives of 2-chloropyridine have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and modulation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action

The anticancer effects of 2-chloropyridine derivatives are frequently attributed to their ability to inhibit enzymes crucial for cancer cell function, such as telomerase and various kinases. Furthermore, they have been shown to induce apoptosis and cell cycle arrest by modulating key signaling pathways.

One of the notable mechanisms is the inhibition of telomerase, an enzyme responsible for maintaining telomere length and promoting cellular immortality in cancer cells.[1] Several 2-chloropyridine derivatives have been synthesized and identified as potent telomerase inhibitors.[1][2]

Moreover, these compounds can influence critical cellular signaling pathways. For instance, pyridine derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis through the upregulation of p53 and JNK signaling pathways in liver and breast cancer cells.[3] The p53 protein, a well-known tumor suppressor, can initiate cell cycle arrest to allow for DNA repair or trigger apoptosis in response to cellular stress. The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are activated by stress stimuli and are involved in regulating apoptosis.[3]

Another significant pathway modulated by pyridine derivatives is the PI3K/Akt signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[4] Inhibition of this pathway can lead to decreased cancer cell viability. Some imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibitory effects on the PI3K/Akt pathway.[4] Additionally, the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which plays a crucial role in inflammation-associated cancers, can be targeted by these compounds.[1]

Quantitative Data: Anticancer Activity

The anticancer efficacy of various 2-chloropyridine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for selected compounds against different cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3,4-Oxadiazole containing | Compound 6o | SGC-7901 (Gastric) | 2.3 ± 0.07 (Telomerase) | [1] |

| Flavone containing | Compound 6e | SGC-7901 (Gastric) | 0.8 ± 0.07 (Telomerase) | [2] |

| Quinazoline-chalcone | Compound 14g | K-562 (Leukemia) | 0.622 | [5] |

| Quinazoline-chalcone | Compound 14g | RPMI-8226 (Leukemia) | 1.81 | [5] |

| Quinazoline-chalcone | Compound 14g | HCT-116 (Colon) | 1.25 | [5] |

| Quinazoline-chalcone | Compound 14g | LOX IMVI (Melanoma) | 1.58 | [5] |

| Quinazoline-chalcone | Compound 14g | MCF7 (Breast) | 1.15 | [5] |

| Cyanopyridone | Compound 5e | MCF-7 (Breast) | 1.39 ± 0.08 | [6] |

| Cyanopyridone | Compound 5a | HepG2 (Liver) | 2.71 ± 0.15 | [6] |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (Melanoma) | 24.4 | |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | A375 (Melanoma) | 25.4 | |

| Pyridine-urea | Compound 8e | MCF-7 (Breast) | Lower than Doxorubicin | [6] |

| Pyridine-urea | Compound 8n | MCF-7 (Breast) | Lower than Doxorubicin | [6] |

| Pyrazolo[3,4-b]pyridine | Most potent compound | PC-3 (Prostate) | 1.55 | [7] |

| 1H-pyrrolo[2,3-b]pyridine | Compound 16h | MELK (Enzyme) | 0.032 | [7] |

| 2-oxo-pyridine | Compound 5 | HepG-2 (Liver) | 8.42 ± 0.70 | [8] |

| 2-oxo-pyridine | Compound 7 | HepG-2 (Liver) | 9.15 ± 0.80 | [8] |

| 2-oxo-pyridine | Compound 8 | HepG-2 (Liver) | 10.23 ± 0.90 | [8] |

| 1'H-spiro-pyridine | Compound 5 | Caco-2 (Colon) | 7.83 ± 0.50 | [8] |

| 1'H-spiro-pyridine | Compound 7 | Caco-2 (Colon) | 8.56 ± 0.60 | [8] |

| 1'H-spiro-pyridine | Compound 8 | Caco-2 (Colon) | 9.87 ± 0.80 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of potential anticancer agents.[9][10][11][12]

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

96-well microplates

-

2-Chloropyridine derivative (test compound)

-

Vehicle control (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-chloropyridine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualizations

Caption: Anticancer signaling pathways modulated by 2-chloropyridine derivatives.

Antimicrobial Activity

2-Chloropyridine derivatives have demonstrated notable activity against a variety of pathogenic microorganisms, including bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Mechanism of Action

The antimicrobial activity of pyridinium salts, a class of compounds that can be derived from 2-chloropyridine, is often attributed to their ability to adsorb to the surface of bacterial cells, leading to cell membrane disruption.[13] This interaction is influenced by factors such as the hydrophobicity of the molecule and the electron density of the nitrogen atom.[13] The disruption of the cell membrane integrity leads to leakage of cellular contents and ultimately cell death.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of 2-chloropyridine derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Specific Derivative(s) | Microorganism | MIC (µg/mL) | Reference |

| Schiff bases of 2-amino-4-chloropyridine | 3b, 3c, 3d, 3f, 3g | Various bacteria and fungi | Significant activity observed | [14] |

| Pyridinium salts | Compounds with 3-phenylpropyl chain | Staphylococcus aureus | High activity | [13] |

| Pyridine-based organic salts | Compound 66 | Staphylococcus aureus | 56 ± 0.5% inhibition at 100 µg/mL | [15] |

| Pyridine-based organic salts | Compound 66 | Escherichia coli | 55 ± 0.5% inhibition at 100 µg/mL | [15] |

| Pyridine-2,6-dithiocarboxylic acid | pdtc | Nonpseudomonads | 16-32 | [16] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for the preliminary screening of the antimicrobial activity of chemical compounds.[2][17][18][19][20]

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the microorganism is susceptible to the agent, a zone of growth inhibition will appear around the well.

Materials:

-

Bacterial or fungal strains

-

Nutrient agar or Mueller-Hinton agar

-

Sterile Petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

2-Chloropyridine derivative (test compound)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Micropipettes

-

Incubator

Procedure:

-

Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, typically adjusted to a 0.5 McFarland standard.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Preparation: Aseptically punch wells of 6-8 mm diameter in the inoculated agar plates using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of growth inhibition around each well in millimeters.

Experimental Workflow Visualization

Caption: Workflow for the agar well diffusion antimicrobial assay.

Anti-inflammatory Activity

Certain 2-chloropyridine derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating various inflammatory disorders.

Mechanism of Action

The anti-inflammatory effects of pyridine derivatives can be mediated through the inhibition of key inflammatory enzymes and the modulation of inflammatory signaling pathways. For example, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[21]

Furthermore, pyridine derivatives can suppress the expression of pro-inflammatory genes by targeting signaling pathways such as the NF-κB pathway.[22] NF-κB is a transcription factor that plays a central role in regulating the inflammatory response. Inhibition of NF-κB can lead to a reduction in the production of inflammatory cytokines like TNF-α and IL-6.[22]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity of 2-chloropyridine derivatives is often evaluated in animal models, with the percentage of edema inhibition being a common metric.

| Compound Class | Model | Dose | Inhibition of Edema (%) | Reference |

| Pyridine derivative 3f | Carrageenan-induced paw edema | 20 mg/kg | Significant reduction at 2h | [22] |

| Pyridine derivative 3f | Carrageenan-induced paw edema | Repeated doses | Significant inhibition at all time points | [22] |

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the acute anti-inflammatory activity of compounds.[23][24][25][26][27]

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

-

Rats or mice

-

Carrageenan solution (1% w/v in saline)

-

2-Chloropyridine derivative (test compound)

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Vehicle control

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (e.g., control, standard, and test groups). Administer the test compound, standard drug, or vehicle to the respective groups, typically 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. The percentage of inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathway Visualization

Caption: Anti-inflammatory signaling pathways targeted by 2-chloropyridine derivatives.

Enzyme Inhibitory Activity

In addition to telomerase and kinases, 2-chloropyridine derivatives have been shown to inhibit other enzymes with therapeutic relevance.

Mechanism of Action

The mechanism of enzyme inhibition can vary depending on the specific enzyme and the structure of the 2-chloropyridine derivative. Inhibition can be competitive, non-competitive, uncompetitive, or mixed.[28] Understanding the mode of inhibition is crucial for optimizing the design of more potent and selective inhibitors.

Experimental Protocol: General Enzyme Inhibition Assay

The following is a general protocol for determining the inhibitory activity of a compound against a specific enzyme.[29][30][31]

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of an inhibitor. A decrease in the reaction rate in the presence of the inhibitor indicates inhibitory activity.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

2-Chloropyridine derivative (inhibitor)

-

Buffer solution appropriate for the enzyme

-

Cofactors (if required by the enzyme)

-

Spectrophotometer or other suitable detection instrument

-

96-well plates or cuvettes

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.

-

Assay Setup: In a 96-well plate or cuvettes, set up the following reactions:

-

Control: Enzyme, buffer, and substrate.

-

Test: Enzyme, buffer, inhibitor (at various concentrations), and substrate.

-

Blank: Buffer and substrate (to measure non-enzymatic reaction).

-

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.

-

Reaction Initiation: Initiate the reaction by adding the substrate.

-

Rate Measurement: Monitor the reaction rate by measuring the change in absorbance or fluorescence over time.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition.

Conclusion

2-Chloropyridine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical studies as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their potential to inhibit key enzymes, underscores their importance in drug discovery and development. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of novel therapeutics based on the 2-chloropyridine scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hereditybio.in [hereditybio.in]

- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ijsat.org [ijsat.org]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Properties of Pyridine-2,6-Dithiocarboxylic Acid, a Metal Chelator Produced by Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]

- 17. EVALUATION OF IN VITRO ANTI-MICROBIAL ACTIVITY USING AGAR WELL DIFFUSION METHOD | Research SOP [researchsop.com]

- 18. botanyjournals.com [botanyjournals.com]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. phytopharmajournal.com [phytopharmajournal.com]

- 25. bio-protocol.org [bio-protocol.org]

- 26. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 27. derpharmachemica.com [derpharmachemica.com]

- 28. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. superchemistryclasses.com [superchemistryclasses.com]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

Potential Therapeutic Targets for 2-(2-Chloropyridin-4-YL)acetic acid: A Focus on Lactate Dehydrogenase A (LDHA)

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

2-(2-Chloropyridin-4-YL)acetic acid is a novel small molecule with potential therapeutic applications. While direct biological targets of this compound are not yet elucidated, its structural features suggest it may act as an inhibitor of key metabolic enzymes. This technical guide explores Lactate Dehydrogenase A (LDHA) as a primary potential therapeutic target for this compound. LDHA is a critical enzyme in the glycolytic pathway, often upregulated in various cancers, making it an attractive target for anticancer drug development. This document provides an in-depth overview of LDHA's role in cancer metabolism, the rationale for its inhibition, quantitative data for known inhibitors, detailed experimental protocols for assessing potential inhibitory activity, and a proposed mechanism of action for this compound as a putative LDHA inhibitor.

Introduction: The Role of LDHA in Cancer Metabolism

Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival, a phenomenon famously described as the "Warburg effect."[1] This metabolic reprogramming involves a preference for aerobic glycolysis, where glucose is converted to lactate even in the presence of oxygen. Lactate Dehydrogenase A (LDHA) is a pivotal enzyme in this process, catalyzing the conversion of pyruvate to lactate, which is the final step in aerobic glycolysis.[2]

Upregulation of LDHA is a common feature in many types of cancer, including pancreatic, lung, and breast cancer.[3] This overexpression is associated with tumor progression, metastasis, and poor prognosis.[1] By converting pyruvate to lactate, LDHA regenerates NAD+, which is essential for maintaining a high glycolytic rate. The resulting lactate accumulation contributes to an acidic tumor microenvironment, which promotes tumor invasion, angiogenesis, and immune evasion.[2] Given its central role in tumor metabolism, the inhibition of LDHA has emerged as a promising therapeutic strategy to selectively target cancer cells.[4]

LDHA as a Therapeutic Target

Inhibiting LDHA offers a multi-pronged approach to cancer therapy:

-

Metabolic Rewiring: LDHA inhibition forces cancer cells to shift from glycolysis towards oxidative phosphorylation, a less efficient energy production method for rapidly dividing cells.[3]

-

Induction of Oxidative Stress: The metabolic shift increases the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[4]

-

Reversal of Acidic Microenvironment: Reduced lactate production can help to normalize the pH of the tumor microenvironment, potentially enhancing the efficacy of other therapies and reducing metastasis.[2]

Numerous small molecule inhibitors of LDHA have been developed and have shown anti-tumor activity in preclinical models.[5] These inhibitors typically compete with either the substrate (pyruvate) or the cofactor (NADH) for binding to the enzyme's active site.

Quantitative Data for Known LDHA Inhibitors

To provide a benchmark for the evaluation of novel compounds such as this compound, the following table summarizes the inhibitory potency of several well-characterized LDHA inhibitors.

| Inhibitor | Type of Inhibition | IC50 (LDHA) | Ki (LDHA) | Cell-based Activity (EC50) | Reference |

| FX11 | Competitive with NADH | - | 8 µM | 20 µM (P493 cells) | [5] |

| Galloflavin | Non-competitive with Pyruvate | - | 5.46 µM | Varies by cell line | [6] |

| Compound 7 | Not specified | 0.36 µM | - | - | [5] |

| NHI-Glc-2 | Not specified | - | - | 14.1 µM (PANC-1 cells) | [2] |

| N-Hydroxyindole-based inhibitor | Not specified | - | 1.9 µM | - | [5] |

Signaling Pathways and Experimental Workflows

LDHA-Associated Signaling Pathway in Cancer

The expression and activity of LDHA are regulated by major oncogenic signaling pathways, including those driven by HIF-1α and c-Myc. These transcription factors directly upregulate LDHA expression in response to hypoxia and other oncogenic stimuli, leading to the metabolic switch characteristic of the Warburg effect.

Experimental Workflow for Inhibitor Screening

A systematic workflow is proposed to evaluate this compound as a potential LDHA inhibitor. This workflow progresses from in vitro enzymatic assays to cell-based assays and finally to more complex models.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibitory potential of this compound against LDHA.

LDH Activity Assay (Colorimetric)

This assay measures the enzymatic activity of LDH by monitoring the reduction of a tetrazolium salt (INT) to a colored formazan product. The rate of formazan production is proportional to LDH activity.

Materials:

-

Recombinant human LDHA

-

Assay Buffer: 0.2 M Tris-HCl, pH 7.3

-

Substrate Solution: 30 mM pyruvate in Assay Buffer

-

Cofactor Solution: 6.6 mM NADH in Assay Buffer

-

INT Solution: 3.3 mg/mL in DMSO

-

PMS (Phenazine Methosulfate) Solution: 0.9 mg/mL in water

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, Substrate Solution, Cofactor Solution, INT Solution, and PMS Solution.

-

Add 50 µL of the reaction mixture to each well of a 96-well plate.

-

Add 10 µL of various concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO, with a final concentration not exceeding 1%) to the wells. Include wells with solvent only as a control.

-

Initiate the reaction by adding 10 µL of recombinant human LDHA solution.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the control and determine the IC50 value.

Cellular Lactate Production Assay

This assay quantifies the amount of lactate secreted by cancer cells into the culture medium, which is a direct readout of LDHA activity in a cellular context.

Materials:

-

Cancer cell line with high glycolytic activity (e.g., A549, PANC-1)

-

Complete cell culture medium

-

This compound

-

Commercial lactate assay kit (e.g., based on lactate oxidase and a colorimetric probe)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.[5]

-

Normalize the lactate concentration to the cell number or total protein content in each well.

-

Determine the effect of the compound on cellular lactate production.

Conclusion

Lactate Dehydrogenase A represents a highly promising therapeutic target for the development of novel anticancer agents. Its central role in the metabolic reprogramming of cancer cells provides a clear rationale for inhibition. The structural characteristics of this compound make it a candidate for investigation as a potential LDHA inhibitor. The experimental framework outlined in this guide provides a systematic approach to validate this hypothesis, from initial enzymatic screening to cell-based functional assays. Successful demonstration of LDHA inhibition by this compound would warrant further preclinical development as a novel metabolic-targeted cancer therapy.

References

- 1. Aberrant lactate dehydrogenase A signaling contributes metabolic signatures in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DOT Language | Graphviz [graphviz.org]

Introduction: The Significance of the Heteroaryl Acetic Acid Scaffold

An In-Depth Technical Guide to Heteroaryl Acetic Acid Derivatives in Drug Discovery

Executive Summary

The heteroaryl acetic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically significant drugs. Its unique combination of a carboxylic acid moiety, an alpha-carbon linker, and a versatile heteroaromatic ring system allows for fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive review of the role of heteroaryl acetic acid derivatives in drug discovery, with a primary focus on their applications as anti-inflammatory and anticancer agents. We delve into their mechanisms of action, structure-activity relationships, and synthetic strategies. This document summarizes key quantitative data in structured tables, details essential experimental protocols, and provides visual diagrams of critical pathways and workflows to offer a thorough resource for researchers and drug development professionals.

Heteroaryl acetic acid derivatives are a major class of therapeutic agents, most famously represented by Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1] These compounds are characterized by a core structure featuring a heteroaromatic ring system (such as indole, pyrrole, or thiazole) linked to an acetic acid moiety.[2] The acidic carboxylic group is crucial for their primary mechanism of action in the anti-inflammatory space, while the heteroaryl ring provides a scaffold for diverse substitutions that modulate potency, selectivity, and pharmacokinetic profiles.[2] This structural versatility has enabled the expansion of their therapeutic applications beyond inflammation into oncology, neurology, and cardiovascular medicine.[3][4]

The general structure can be described as Heteroaryl-CH(R)-COOH. Key structural features that influence activity include:

-

The Heteroaromatic Ring: The nature of the ring (e.g., indole, pyrrole) and its substituents significantly impacts target binding and ADME properties.

-

The Acidic Center: A carboxylic acid is the most common acidic group, essential for binding to targets like cyclooxygenase (COX) enzymes. Other acidic isosteres like tetrazoles have also been explored.[2]

-

The Alpha-Substituent (R): Substitution with a methyl group on the carbon separating the aromatic ring and the acid (transforming it to a propionic acid) often enhances anti-inflammatory activity.[2][5]

Therapeutic Applications & Mechanisms of Action

Anti-inflammatory Agents: COX Inhibition

The most established role for heteroaryl acetic acid derivatives is as NSAIDs.[1] This class includes prominent drugs like Indomethacin (indole derivative), Sulindac (indene derivative), and Tolmetin (pyrrole derivative).[1][2]

Mechanism of Action: NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][6] These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[5] By blocking the active site of COX enzymes, these drugs prevent the synthesis of prostaglandins, thereby mitigating the inflammatory response.[1]

References

- 1. rroij.com [rroij.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Anticancer activity of N-heteroaryl acetic acid salts against breast cancer; in silico and in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Non steroidal anti-inflammatory drugs | PPTX [slideshare.net]

An In-depth Technical Guide to 2-(2-Chloropyridin-4-YL)acetic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-chloropyridin-4-yl)acetic acid, a key heterocyclic intermediate in the development of novel therapeutics. This document details its chemical identity, physicochemical properties, a plausible multi-step synthesis protocol, and its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors targeting critical signaling pathways.

Chemical Identity and Properties

This compound is a substituted pyridine derivative with the formal IUPAC name This compound . It is also commonly known by its synonym, 2-Chloro-4-pyridineacetic acid . The compound is identified by the CAS Number 887580-55-4 .

Physicochemical and Spectroscopic Data

The table below summarizes key physicochemical and predicted spectroscopic data for this compound. This information is crucial for its identification, purification, and characterization in a laboratory setting.

| Property | Value |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 140-145 °C |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) |

| ¹H NMR (500 MHz, CDCl₃, Predicted) | ~7.9 (d, 1H, Pyridine H-6), ~7.2 (s, 1H, Pyridine H-3), ~7.1 (d, 1H, Pyridine H-5), ~3.7 (s, 2H, -CH₂-), ~11.5 (br s, 1H, -COOH) |

| ¹³C NMR (125 MHz, CDCl₃, Predicted) | ~175 (C=O), ~151 (C-Cl), ~149 (C-CH₂), ~123 (CH), ~121 (CH), ~40 (-CH₂-) |

| Key IR Absorptions (KBr, cm⁻¹, Predicted) | 2500-3300 (O-H stretch), ~1710 (C=O stretch), ~1590, ~1460 (C=C/C=N stretch) |

Synthesis of this compound

A robust and plausible synthetic route for this compound involves a two-stage process: the oxidation of a readily available starting material, 2-chloro-4-methylpyridine, to form the carboxylic acid intermediate, 2-chloro-4-pyridinecarboxylic acid, followed by a one-carbon homologation using the Arndt-Eistert reaction.

Experimental Protocol: Stage 1 - Oxidation of 2-Chloro-4-methylpyridine

This protocol describes the oxidation of 2-chloro-4-methylpyridine to 2-chloro-4-pyridinecarboxylic acid using potassium permanganate.

Materials:

-

2-Chloro-4-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2-chloro-4-methylpyridine in water.

-

Heat the mixture to approximately 75-80 °C.

-

Gradually add potassium permanganate powder in portions, maintaining the reaction temperature. The disappearance of the purple color indicates the consumption of the oxidizing agent.

-

After the addition is complete, continue stirring at the same temperature for an additional 30 minutes to ensure the reaction goes to completion.

-

While hot, filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water and combine the filtrates.

-

Cool the filtrate and acidify to a pH of 3-4 with concentrated hydrochloric acid. This will precipitate the crude 2-chloro-4-pyridinecarboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Experimental Protocol: Stage 2 - Arndt-Eistert Homologation

This protocol outlines the conversion of 2-chloro-4-pyridinecarboxylic acid to this compound. This reaction involves the use of diazomethane, which is toxic and explosive, and should be handled with extreme caution in a well-ventilated fume hood.

Materials:

-

2-Chloro-4-pyridinecarboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Diazomethane (CH₂N₂) in a suitable solvent (e.g., diethyl ether)

-

Silver(I) oxide (Ag₂O) or other suitable catalyst

-

Anhydrous, inert solvent (e.g., THF, dioxane)

-

Water

Procedure:

-

Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve 2-chloro-4-pyridinecarboxylic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-4-pyridinecarbonyl chloride.

-

Diazoketone Formation: Dissolve the crude acid chloride in an anhydrous, inert solvent like THF. Cool the solution to 0 °C in an ice bath. Slowly add a freshly prepared, cold solution of diazomethane in diethyl ether until the yellow color of diazomethane persists. Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.

-

Wolff Rearrangement: To the solution of the diazoketone, add a catalytic amount of silver(I) oxide and water. Heat the mixture gently (e.g., to 50-60 °C) and stir. The evolution of nitrogen gas will be observed. The reaction progress can be monitored by TLC.

-